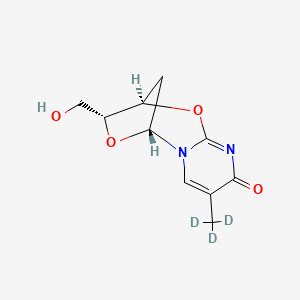
2,3'-Anhydrothymidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’-Anhydrothymidine-d3 is a deuterium-labeled analogue of 2,3’-Anhydrothymidine. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is an intermediate in the preparation of thymidine derivatives, which are essential in various biochemical and pharmaceutical applications.
Méthodes De Préparation
2,3’-Anhydrothymidine-d3 can be synthesized through a one-step procedure involving the conversion of thymidine. The process involves heating thymidine with an excess of diphenyl sulphite in dimethylacetamide solution, yielding 2,3’-Anhydrothymidine . This reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
2,3’-Anhydrothymidine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents such as lithium azide can react with 2,3’-Anhydrothymidine-d3 to form azido derivatives.
Alkylation: Alkylation reactions can occur at different positions on the molecule, leading to the formation of various alkylated products.
Applications De Recherche Scientifique
2,3’-Anhydrothymidine-d3 has several applications in scientific research:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of 2,3’-Anhydrothymidine-d3 involves its incorporation into biochemical pathways where it acts as a labeled analogue of thymidine. This incorporation allows researchers to trace and study the metabolic fate of thymidine derivatives in various biological systems. The molecular targets and pathways involved include DNA synthesis and repair mechanisms, where thymidine derivatives play a crucial role.
Comparaison Avec Des Composés Similaires
2,3’-Anhydrothymidine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
2,3’-Anhydrothymidine: The non-labeled analogue used in similar applications but without the benefits of stable isotope labeling.
3’-Azido-3’-deoxythymidine: Another thymidine derivative used in antiviral research.
5’-Benzoyl-2’,3’-anhydrothymidine: Used in the synthesis of other thymidine derivatives.
These comparisons highlight the unique advantages of 2,3’-Anhydrothymidine-d3 in research applications, particularly in studies requiring stable isotope labeling.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
227.23 g/mol |
Nom IUPAC |
(1R,9R,10R)-10-(hydroxymethyl)-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7-,8-/m1/s1/i1D3 |
Clé InChI |
JCSNHEYOIASGKU-BCELKLLESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O |
SMILES canonique |
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)


![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)

![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)




![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)

